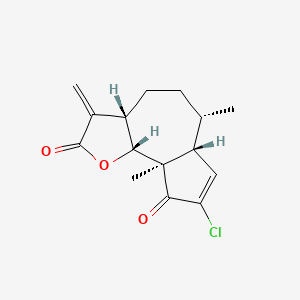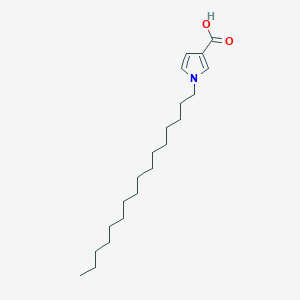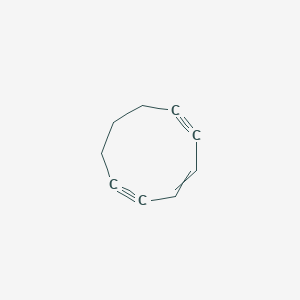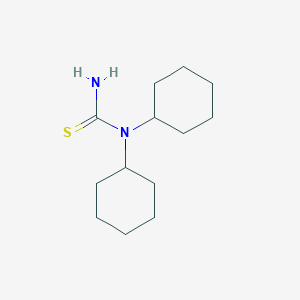
Chloroambrosin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloroambrosin typically involves the extraction of the compound from the plant Ambrosia maritima. The process includes several steps such as drying, grinding, and solvent extraction. The solvent extraction is usually performed using ethanol or methanol, followed by purification through chromatography techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes. The plant material is processed in bulk, and the extraction is carried out using industrial-grade solvents. The crude extract is then subjected to various purification steps, including distillation and crystallization, to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions
Chloroambrosin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
Chloroambrosin has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: This compound is used in the development of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of Chloroambrosin involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in glucose metabolism and lipid regulation. This compound also exhibits antioxidant properties, which help in reducing oxidative stress and inflammation .
Comparación Con Compuestos Similares
Chloroambrosin can be compared with other similar compounds such as:
Ambrosin: Another compound derived from Ambrosia maritima, known for its anti-inflammatory properties.
Chlorogenic Acid: Found in coffee and various plants, known for its antioxidant and antidiabetic effects.
Coumarin: A naturally occurring compound with anticoagulant and anti-inflammatory properties
This compound is unique due to its specific combination of antidiabetic, hypolipidemic, and antioxidant effects, making it a promising candidate for further research and development in the field of medicine and pharmaceuticals .
Propiedades
Número CAS |
126026-59-3 |
|---|---|
Fórmula molecular |
C15H17ClO3 |
Peso molecular |
280.74 g/mol |
Nombre IUPAC |
(3aS,6S,6aR,9aR,9bR)-8-chloro-6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,9b-hexahydroazuleno[8,7-b]furan-2,9-dione |
InChI |
InChI=1S/C15H17ClO3/c1-7-4-5-9-8(2)14(18)19-13(9)15(3)10(7)6-11(16)12(15)17/h6-7,9-10,13H,2,4-5H2,1,3H3/t7-,9-,10-,13+,15-/m0/s1 |
Clave InChI |
IWODEDMZZHXMJY-UHEPVNHGSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H]2[C@H]([C@]3([C@H]1C=C(C3=O)Cl)C)OC(=O)C2=C |
SMILES canónico |
CC1CCC2C(C3(C1C=C(C3=O)Cl)C)OC(=O)C2=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Hydroxypropyl)amino]-4-oxobutanoic acid](/img/structure/B14287388.png)



![Benzeneacetic acid, 2-[(phenylamino)carbonyl]-](/img/structure/B14287398.png)




![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)

![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)
